![molecular formula C16H13N3O2S B2751566 N-(6-acetamidobenzo[d]thiazol-2-yl)benzamide CAS No. 100856-58-4](/img/structure/B2751566.png)

N-(6-acetamidobenzo[d]thiazol-2-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

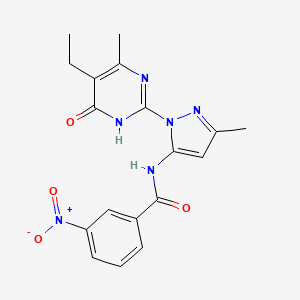

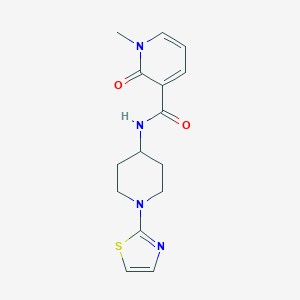

The synthesis of similar compounds has been reported in the literature . For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis

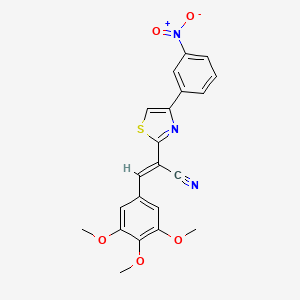

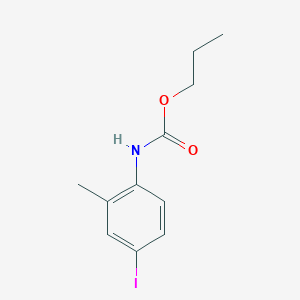

The molecular structure of “N-(6-acetamidobenzo[d]thiazol-2-yl)benzamide” is based on the benzothiazole core, which is a heterocyclic compound consisting of fused benzene and thiazole rings.Chemical Reactions Analysis

The chemical reactions involving “this compound” and similar compounds have been studied. For instance, a series of 6-substituted-1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives of benzothiazole were synthesized and evaluated for their anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

N-(6-acetamidobenzo[d]thiazol-2-yl)benzamide derivatives have been synthesized and evaluated for their antimicrobial activity. A study by Anuse et al. (2019) highlighted the synthesis of substituted 2-aminobenzothiazoles derivatives, showing good activity against Methicillin-resistant Staphylococcus aureus (MRSA) and moderate activity against selected bacterial and fungal strains, suggesting a new pathway for designing more potent derivatives (Anuse et al., 2019). Another study by Bhoi et al. (2015) reported the synthesis of N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives showing broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria (Bhoi et al., 2015).

Antioxidant Activity

The antioxidant potential of this compound derivatives was evaluated by Cabrera-Pérez et al. (2016), who synthesized benzothiazole-isothiourea derivatives with significant free radical scavenging activity, suggesting their utility in protecting against oxidative stress-induced damage (Cabrera-Pérez et al., 2016).

Antitumor Activity

Research into the antitumor potential of this compound derivatives has shown promising results. Havrylyuk et al. (2010) reported the synthesis and screening of novel 4-thiazolidinones with benzothiazole moiety, some of which exhibited considerable anticancer activity against various cancer cell lines, indicating their potential as therapeutic agents (Havrylyuk et al., 2010).

Synthetic Approaches and Green Chemistry

The synthesis of benzothiazole compounds has been explored with an emphasis on green chemistry. Gao et al. (2020) provided insights into recent advances in synthesizing benzothiazole compounds using environmentally friendly approaches, highlighting the importance of developing sustainable synthetic processes for these bioactive molecules (Gao et al., 2020).

Safety and Hazards

The safety and hazards associated with “N-(6-acetamidobenzo[d]thiazol-2-yl)benzamide” are not explicitly mentioned in the retrieved papers. It’s important to note that this compound is intended for research use only and not for human or veterinary use.

Zukünftige Richtungen

The future directions for “N-(6-acetamidobenzo[d]thiazol-2-yl)benzamide” and similar compounds could involve further exploration of their biological activities. For instance, the synthesized compounds could be evaluated for their anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities . Additionally, molecular docking studies could be performed to understand the interaction of these compounds with their protein targets .

Wirkmechanismus

Target of Action

Similar compounds have been evaluated for their anti-tubercular activity against mycobacterium tuberculosis h37ra .

Mode of Action

It’s worth noting that the anti-inflammatory activity of similar compounds is often mediated through inhibition of biosynthesis of prostaglandins .

Biochemical Pathways

Related compounds have been shown to inhibit the cyclo-oxygenase and 5-lipoxygenase pathways, which are involved in the metabolism of arachidonic acid to prostaglandins and leukotrienes respectively .

Result of Action

Similar compounds have shown significant anti-inflammatory and analgesic activities .

Eigenschaften

IUPAC Name |

N-(6-acetamido-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O2S/c1-10(20)17-12-7-8-13-14(9-12)22-16(18-13)19-15(21)11-5-3-2-4-6-11/h2-9H,1H3,(H,17,20)(H,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACTAZHXDFCXOKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-[4-[[3-(1H-benzimidazol-2-yl)phenyl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2751483.png)

![3-[1-(Adamantane-1-carbonyl)piperidin-4-yl]-1,1-dimethylurea](/img/structure/B2751497.png)

![N-(oxolan-2-ylmethyl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2751498.png)

![N-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)morpholin-4-amine](/img/structure/B2751499.png)

![[(2R,3S)-2-(1-ethyl-1H-imidazol-2-yl)oxolan-3-yl]methanamine dihydrochloride](/img/structure/B2751500.png)